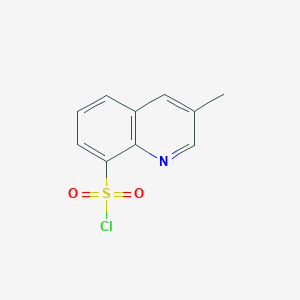

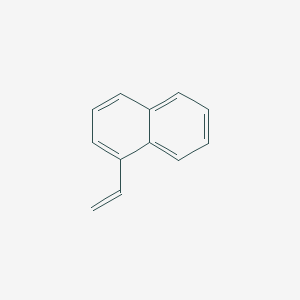

3-甲基喹啉-8-磺酰氯

描述

Synthesis Analysis

The synthesis of related quinoline sulfonyl chlorides involves copper(I)-catalyzed sulfonylation reactions. For instance, a protocol for copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides has been developed, affording products in moderate to good yields. This process is characterized by excellent substrate tolerance and can proceed in air, highlighting a practical approach to synthesizing sulfonyl chloride derivatives of quinoline, including potentially 3-methylquinoline-8-sulfonyl chloride (Qiao et al., 2015).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those similar to 3-methylquinoline-8-sulfonyl chloride, has been extensively analyzed. For example, studies on 4-fluoroisoquinoline-5-sulfonyl chloride provide insights into the molecular conformation and the effects of substituents on the sulfonyl group, which are relevant for understanding the structural characteristics of 3-methylquinoline-8-sulfonyl chloride (Ohba et al., 2012).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, indicating the reactivity of the sulfonyl chloride group. Copper-catalyzed CH sulfonylation of aminoquinoline scaffolds, including reactions that preferentially target the C5 position, shows the versatility of sulfonyl chlorides in synthesizing sulfone derivatives, a property likely shared by 3-methylquinoline-8-sulfonyl chloride (Liang et al., 2015).

科学研究应用

1. Preparation of 3-methylquinoline-8-sulfonyl Chloride

- Application Summary : This compound is prepared using a method that involves catalytic cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid. This acid is then acyl chlorinated using bis (trichloromethyl) carbonate as a chlorinating agent to obtain 3-methylquinoline-8-sulfonyl chloride .

- Method of Application : The method involves taking 2-aminobenzenesulfonic acid as a starting material, and carrying out catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid. Then, using bis (trichloromethyl) carbonate as a chlorinating agent, and performing acyl chlorination on the generated 3-methylquinoline-8-sulfonic acid under the action of organic base to obtain the 3-methylquinoline-8-sulfonyl chloride .

- Results or Outcomes : The method is simple and convenient, with easily obtained raw materials and low cost. It does not generate harmful gas in the whole process, meets the requirements of safety and environmental protection and is beneficial to large-scale production .

2. Crystal Structure Analysis

- Application Summary : The crystal structure of a compound containing 3-methylquinoline-8-sulfonyl Chloride has been analyzed .

- Method of Application : The crystal structure was determined using X-ray crystallography .

- Results or Outcomes : The crystal structure was successfully determined, providing valuable information about the compound’s molecular geometry and intermolecular interactions .

3. Catalyst in Solid Phase Synthesis

- Application Summary : 3-methylquinoline-8-sulfonyl Chloride reacts with paraformaldehyde to form a solid phase synthesis catalyst .

- Method of Application : The compound is used as a catalyst in the reaction between phosphorus pentachloride and chlorine to produce ethyl formate and hydrogen chloride gas .

- Results or Outcomes : The reaction successfully produces ethyl formate and hydrogen chloride gas .

4. Intermediate in Organic Synthesis

- Application Summary : 3-Methylquinoline-8-sulfonyl Chloride is a compound useful in organic synthesis .

- Method of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .

- Results or Outcomes : The outcomes can also vary widely, but the use of this compound as an intermediate can facilitate the synthesis of a wide range of organic compounds .

5. Production of L-citrulline

- Application Summary : 3-Methylquinoline-8-sulfonyl Chloride is used as an intermediate in the production of L-citrulline from chloroacetic acid .

- Method of Application : The compound reacts with paraformaldehyde to form a solid phase synthesis catalyst .

- Results or Outcomes : The reaction successfully produces L-citrulline .

6. Production of Fine Chemical Products

- Application Summary : 3-Methylquinoline-8-sulfonyl Chloride is used in the production of fine chemical products .

- Method of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .

- Results or Outcomes : The outcomes can also vary widely, but the use of this compound in the production of fine chemical products can facilitate the synthesis of a wide range of organic compounds .

安全和危害

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

3-methylquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMAYGDQKTWICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393787 | |

| Record name | 3-methylquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylquinoline-8-sulfonyl Chloride | |

CAS RN |

74863-82-4 | |

| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6J3GW33J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)